molecular formula C16H25N3OS B4080705 3-(ADAMANTAN-1-YL)-4-(3-METHOXYPROPYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE

3-(ADAMANTAN-1-YL)-4-(3-METHOXYPROPYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE

Cat. No.: B4080705
M. Wt: 307.5 g/mol
InChI Key: WKGUHNJLXVEOCO-UHFFFAOYSA-N
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Description

3-(ADAMANTAN-1-YL)-4-(3-METHOXYPROPYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE is a complex organic compound characterized by the presence of an adamantane group, a methoxypropyl chain, and a triazole-thione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ADAMANTAN-1-YL)-4-(3-METHOXYPROPYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE typically involves multiple steps, starting with the preparation of the adamantane derivative. The adamantane group is introduced through a Friedel-Crafts alkylation reaction, followed by the formation of the triazole ring via a cyclization reaction. The methoxypropyl chain is then attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

3-(ADAMANTAN-1-YL)-4-(3-METHOXYPROPYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound.

Scientific Research Applications

3-(ADAMANTAN-1-YL)-4-(3-METHOXYPROPYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antiviral and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3-(ADAMANTAN-1-YL)-4-(3-METHOXYPROPYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE involves its interaction with specific molecular targets. The adamantane group enhances its binding affinity to hydrophobic pockets in proteins, while the triazole-thione ring can form coordination complexes with metal ions. These interactions disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(ADAMANTAN-1-YL)-ETHYL-(3-METHOXYPROPYL)AMINE
  • ADAMANTAN-1-YL-(3-METHOXY-BENZYL)-AMINE HYDROCHLORIDE

Uniqueness

Compared to similar compounds, 3-(ADAMANTAN-1-YL)-4-(3-METHOXYPROPYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE stands out due to its unique combination of the adamantane group, methoxypropyl chain, and triazole-thione ring

Properties

IUPAC Name

3-(1-adamantyl)-4-(3-methoxypropyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3OS/c1-20-4-2-3-19-14(17-18-15(19)21)16-8-11-5-12(9-16)7-13(6-11)10-16/h11-13H,2-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGUHNJLXVEOCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=NNC1=S)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196939
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(ADAMANTAN-1-YL)-4-(3-METHOXYPROPYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE
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3-(ADAMANTAN-1-YL)-4-(3-METHOXYPROPYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE
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3-(ADAMANTAN-1-YL)-4-(3-METHOXYPROPYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE
Reactant of Route 4
3-(ADAMANTAN-1-YL)-4-(3-METHOXYPROPYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE
Reactant of Route 5
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3-(ADAMANTAN-1-YL)-4-(3-METHOXYPROPYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE
Reactant of Route 6
Reactant of Route 6
3-(ADAMANTAN-1-YL)-4-(3-METHOXYPROPYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE

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